molecular formula C17H19Cl2NO2 B6272761 (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol CAS No. 2059910-42-6

(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol

Cat. No.: B6272761
CAS No.: 2059910-42-6
M. Wt: 340.2
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Description

The compound (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol is a chiral molecule with significant applications in various fields. It is characterized by the presence of a phenoxy group, a dichlorophenyl group, and an amino alcohol moiety. This compound is known for its potential pharmacological properties and is studied extensively for its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol typically involves multiple steps. One common method includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenylacetic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Amidation: The acid chloride is then reacted with an appropriate amine to form the amide intermediate.

    Reduction: The amide intermediate is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.

    Alkylation: The amine is then alkylated with an epoxide, such as phenoxypropan-2-ol, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino alcohol moiety, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the phenoxy or dichlorophenyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases or nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act on specific receptors or enzymes, providing a basis for the development of new medications.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol
  • 2,4-Dichlorophenylacetic acid
  • 2-(2,4-Dichlorophenyl)cyclobutanamine

Uniqueness

Compared to similar compounds, this compound stands out due to its chiral nature and the presence of both phenoxy and dichlorophenyl groups. These structural features contribute to its unique reactivity and potential biological activities, making it a compound of significant interest in various research fields.

Properties

CAS No.

2059910-42-6

Molecular Formula

C17H19Cl2NO2

Molecular Weight

340.2

Purity

95

Origin of Product

United States

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